molecular formula C22H23N3O3 B557449 N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane CAS No. 266359-44-8

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane

Cat. No. B557449
CAS RN: 266359-44-8
M. Wt: 377,45 g/mole
InChI Key: BKWBBKQNXZPCPB-WLRAFUTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane (Fmoc-Ile-Diazomethane) is a chemical compound used in scientific research for its ability to selectively inhibit proteases. Proteases are enzymes that break down proteins and are involved in many physiological processes, including digestion, blood clotting, and immune response. Fmoc-Ile-Diazomethane is a useful tool for studying the role of proteases in these processes and has potential applications in drug discovery.

Mechanism of Action

Fmoc-Ile-Diazomethane works by irreversibly binding to the active site of proteases, preventing them from breaking down proteins. The diazomethane group is highly reactive and forms a covalent bond with the protease, effectively shutting down its activity.
Biochemical and Physiological Effects
The use of Fmoc-Ile-Diazomethane in scientific research has led to a better understanding of the role of proteases in various physiological processes. For example, studies have shown that inhibition of certain proteases can reduce inflammation and improve wound healing. Fmoc-Ile-Diazomethane has also been used to study the role of proteases in cancer progression and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using Fmoc-Ile-Diazomethane in lab experiments is its selectivity for certain proteases. This allows researchers to study the role of specific proteases without affecting other proteases or physiological processes. However, the explosive nature of diazomethane requires careful handling and safety precautions.

Future Directions

There are several potential future directions for the use of Fmoc-Ile-Diazomethane in scientific research. One area of interest is the development of new protease inhibitors based on the structure of Fmoc-Ile-Diazomethane. Another area of interest is the use of Fmoc-Ile-Diazomethane in drug discovery, particularly for the development of new anti-inflammatory and anti-cancer drugs. Additionally, further research is needed to fully understand the role of proteases in various physiological processes and to identify new targets for protease inhibitors.

Synthesis Methods

Fmoc-Ile-Diazomethane is synthesized by reacting Fmoc-Ile-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucine) with diazomethane. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate and requires careful handling due to the explosive nature of diazomethane.

Scientific Research Applications

Fmoc-Ile-Diazomethane is primarily used in scientific research as a protease inhibitor. It has been shown to selectively inhibit a number of proteases, including serine proteases, cysteine proteases, and metalloproteases. This selectivity makes it a valuable tool for studying the role of specific proteases in various physiological processes.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(3S,4S)-1-diazo-4-methyl-2-oxohexan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-14(2)21(20(26)12-24-23)25-22(27)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19,21H,3,13H2,1-2H3,(H,25,27)/t14-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZBIAPAMJMEKV-QKKBWIMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl-diazomethane

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